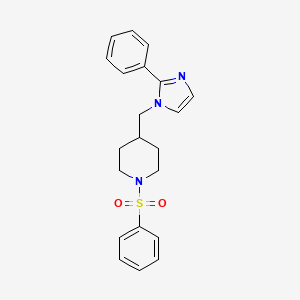
4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Imidazole Ring: Starting with a phenyl-substituted imidazole precursor.
Alkylation Reaction: The imidazole ring is then alkylated using a suitable alkylating agent to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the piperidine and phenylsulfonyl groups contribute to the overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine: can be compared with other piperidine derivatives and imidazole-containing compounds.
Uniqueness: Its unique combination of functional groups may confer distinct biological activities and chemical properties.
List of Similar Compounds
- 1-(phenylsulfonyl)piperidine
- 2-phenyl-1H-imidazole
- 4-(imidazol-1-ylmethyl)piperidine
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURBILDWMADOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)
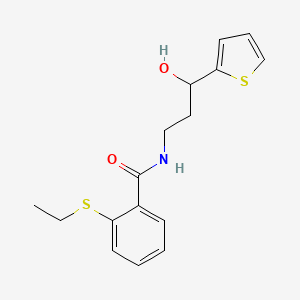
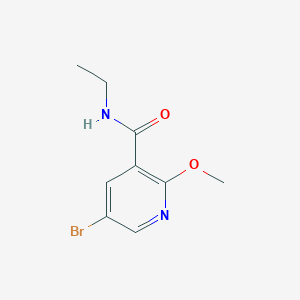
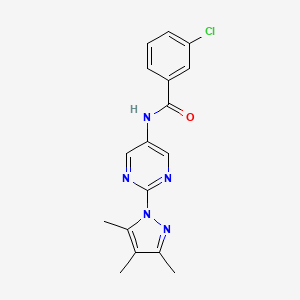
![2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2565474.png)

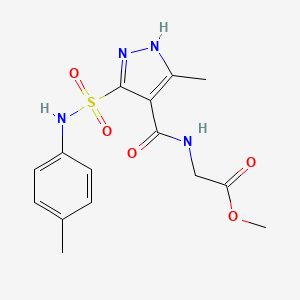
![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)

![N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2565481.png)

![2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide](/img/structure/B2565483.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2565484.png)
